molecular formula C13H17NO4 B12955417 4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine CAS No. 957204-44-3

4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine

Cat. No.: B12955417
CAS No.: 957204-44-3
M. Wt: 251.28 g/mol
InChI Key: SIFFSBFFNYIMRD-UHFFFAOYSA-N
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Description

tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate: is a heterocyclic compound that belongs to the family of benzoxazines Benzoxazines are known for their diverse biological activities and synthetic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate typically involves the reaction of 2-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions often include:

    Solvent: Chloroform or dichloromethane

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazine ring can be reduced to form a more saturated heterocycle.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like NaH (Sodium hydride).

Major Products

    Oxidation: Formation of 7-oxo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate.

    Reduction: Formation of 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-methanol.

    Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The exact pathways can vary depending on the specific biological context, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2H-benzo[b][1,4]oxazine-4(3H)-one
  • 7-Hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-one
  • tert-Butyl 7-methoxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Uniqueness

tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate stands out due to its tert-butyl ester group, which can enhance its solubility and stability. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development and material science applications.

Properties

CAS No.

957204-44-3

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl 7-hydroxy-2,3-dihydro-1,4-benzoxazine-4-carboxylate

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-6-7-17-11-8-9(15)4-5-10(11)14/h4-5,8,15H,6-7H2,1-3H3

InChI Key

SIFFSBFFNYIMRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)O

Origin of Product

United States

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